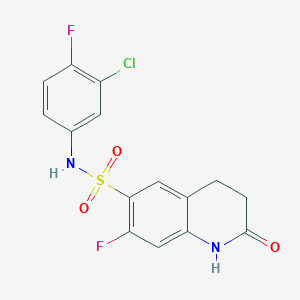PKM2 activator 3
CAS No.:
Cat. No.: VC13060257
Molecular Formula: C15H11ClF2N2O3S
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H11ClF2N2O3S |
|---|---|
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
| Standard InChI | InChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21) |
| Standard InChI Key | VLIHQHQPGAWJCM-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F |
| Canonical SMILES | C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F |
Introduction
Discovery and Chemical Structure of PKM2 Activator 3
Scaffold Design and Lead Identification
Compound 3 originated from a high-throughput screening campaign targeting allosteric sites of PKM2. The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold was selected for its ability to stabilize the tetrameric form of PKM2, mimicking the endogenous activator fructose-1,6-bisphosphate (FBP) . Key structural features include:
-
A tetrahydroquinoline core providing rigidity and π-π stacking interactions.
-
A sulfonamide group at position 6, critical for hydrogen bonding with Arg162 and Lys305.
-
An N-aryl substituent at position 2, modulating hydrophobic interactions within the allosteric pocket.
Initial analogs of 3 exhibited nanomolar activation potency (AC50 = 90–120 nM) in enzymatic assays, with >100-fold selectivity over PKM1 and other pyruvate kinase isoforms .
Structural Modifications and Structure-Activity Relationships (SAR)
Systematic SAR studies revealed stringent requirements for activity:
| Modification | Effect on Potency (AC50) | Key Insight |
|---|---|---|
| Removal of 3,4-dihydroquinolin-2(1H)-one | ≥20-fold reduction | Cyclic amide essential for binding |
| Substitution at N-aryl position | Varied (e.g., 7-F: ↑ potency) | Electron-withdrawing groups favored |
| Replacement of sulfonamide with carbamate | Complete loss of activity | Sulfonamide critical for H-bonding |
For example, replacing the cyclic amide with a linear analog (compound 13) abolished activation, underscoring the scaffold’s conformational constraints . Similarly, introducing a 7-fluoro substituent (compound 66) enhanced AC50 to 90 nM while improving microsomal stability .
Biochemical Characterization of PKM2 Activator 3
Enzymatic Activation and Kinetic Profile
Compound 3 demonstrated a dose-dependent activation of recombinant PKM2, reducing the K~m~ for PEP from 1.9 mM to 0.4 mM without affecting ADP affinity . This kinetic behavior mirrors FBP-mediated activation, suggesting a shared mechanism of tetramer stabilization . In cellular assays, 3 restored PKM2 activity to levels comparable to PKM1, effectively reversing the Warburg phenotype in A549 lung cancer cells .
Selectivity and Off-Target Effects
Selectivity profiling against 468 kinases revealed no significant off-target inhibition at 10 μM . Furthermore, 3 showed no activation of PKL or PKR isoforms, confirming its specificity for PKM2 .
Pharmacokinetic and Physicochemical Properties
| Parameter | Compound 3 | Optimized Analog 66 |
|---|---|---|
| Caco-2 Permeability (P~app~, ×10⁻⁶ cm/s) | 12.4 | 18.9 |
| Efflux Ratio | 0.92 | 0.84 |
| Human Liver Microsomal Stability (t~1/2~, min) | <20 | 277.2 |
| Mouse Liver Microsomal Stability (t~1/2~, min) | <20 | 117.5 |
While the lead compound 3 exhibited moderate permeability and low efflux, its poor microsomal stability (t~1/2~ <20 min) necessitated further optimization. Introducing a 7-fluoro group and modifying the alaninol sidechain (compound 66) extended the human liver microsomal half-life to 277.2 minutes, highlighting the scaffold’s tunability .
In Vitro and In Vivo Efficacy
Antiproliferative Activity
In nutrient-depleted medium, 3 inhibited the proliferation of A549, HCT116, and MDA-MB-231 cells with IC~50~ values of 1.2–2.8 μM . This effect correlated with reduced lactate production and nucleotide biosynthesis, consistent with PKM2 activation redirecting glycolytic flux toward oxidative phosphorylation .
In Vivo Tolerability and Efficacy
Although 3 itself showed limited in vivo stability, its optimized analog 66 suppressed xenograft tumor growth in nude mice by 62% over 21 days (50 mg/kg, oral) . Histopathological analysis revealed no signs of hepatotoxicity or renal impairment, supporting further preclinical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume